Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate: is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene but with a sulfur atom replacing one of the carbon atoms in the ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-methylthiophene-3-carboxylic acid.
Chloroacetylation: The carboxylic acid group is first converted to its acid chloride using reagents like thionyl chloride (SOCl₂).
Amination: The resulting acid chloride is then reacted with ethylamine to introduce the amino group, forming the final product.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and control over reaction conditions. The use of catalysts and optimized reaction conditions can also improve yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the compound to its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary amines or alcohols.
Substitution Products: Amides, esters, or ethers.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .
Mode of Action
It’s known that such compounds can act as ambident nucleophiles, that is, as both n- and c-nucleophiles . This allows them to participate in various types of reactions, including cyclocondensation and cyclization .
Biochemical Pathways
Similar compounds have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .
Result of Action
Compounds with similar structures have shown potential in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of similar compounds .
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used in the study of enzyme inhibitors and as a tool in biochemical research. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 2-chloroacetate: Used as a solvent and intermediate in organic synthesis.
Ethyl 2-aminothiophene-3-carboxylate: Another thiophene derivative with potential pharmaceutical applications.
Ethyl 2-(chloroacetyl)thiophene-3-carboxylate: Similar structure but with different substituents.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-3-15-10(14)7-4-6(2)16-9(7)12-8(13)5-11/h4H,3,5H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICKHIGCRDZQHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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